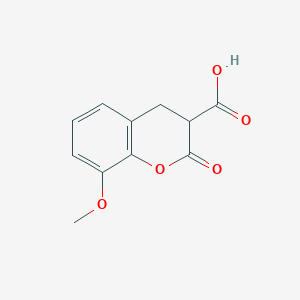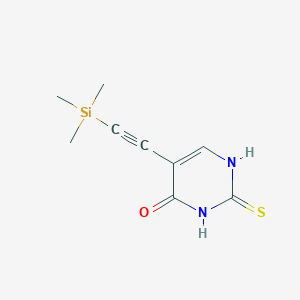
6-Isopropoxy-5-nitro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropoxi-5-nitro-1H-indazol es un compuesto heterocíclico que pertenece a la familia del indazol. Los indazoles son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas. La presencia del grupo nitro y el sustituyente isopropoxi en este compuesto lo convierte en un tema interesante para la investigación química y farmacológica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Isopropoxi-5-nitro-1H-indazol se puede lograr a través de varias rutas sintéticas. Un método común implica la nitración de 6-isopropoxi-1H-indazol. La reacción de nitración típicamente utiliza una mezcla de ácido nítrico concentrado y ácido sulfúrico como agentes nitrantes. La reacción se lleva a cabo bajo condiciones controladas de temperatura para asegurar la introducción selectiva del grupo nitro en la posición 5 del anillo de indazol.
Otro enfoque implica la ciclización de precursores apropiados. Por ejemplo, la reacción de 2-nitrobenzaldehído con isopropoxiamina seguida de ciclización puede producir 6-Isopropoxi-5-nitro-1H-indazol. Este método puede requerir el uso de catalizadores y condiciones de reacción específicas para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de 6-Isopropoxi-5-nitro-1H-indazol puede involucrar procesos de nitración a gran escala con condiciones de reacción optimizadas para garantizar la seguridad y la eficiencia. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la escalabilidad y la rentabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Isopropoxi-5-nitro-1H-indazol puede sufrir varias reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) o agentes reductores químicos como el cloruro de estaño (II).
Sustitución: El grupo isopropoxi se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica. Los reactivos comunes para estas reacciones incluyen haluros de alquilo y bases fuertes.
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo isopropoxi, para formar los correspondientes aldehídos o ácidos carboxílicos.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno, paladio sobre carbono, cloruro de estaño (II).
Sustitución: Haluros de alquilo, bases fuertes (por ejemplo, hidruro de sodio).
Oxidación: Permanganato de potasio, trióxido de cromo.
Principales Productos Formados
Reducción: 6-Isopropoxi-5-amino-1H-indazol.
Sustitución: Diversos derivados de indazol sustituidos.
Oxidación: Aldehídos o ácidos carboxílicos correspondientes.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos dirigidos a vías biológicas específicas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 6-Isopropoxi-5-nitro-1H-indazol depende de su objetivo biológico específico. Por ejemplo, si el compuesto exhibe actividad anticancerígena, puede actuar inhibiendo enzimas específicas o vías de señalización involucradas en la proliferación de células cancerosas. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a efectos citotóxicos.
Comparación Con Compuestos Similares
6-Isopropoxi-5-nitro-1H-indazol se puede comparar con otros derivados de indazol, como:
5-Nitro-1H-indazol: Carece del grupo isopropoxi, lo que puede resultar en diferentes actividades biológicas y reactividad química.
6-Metoxi-5-nitro-1H-indazol: Contiene un grupo metoxi en lugar de un grupo isopropoxi, lo que puede influir en su solubilidad e interacción con los objetivos biológicos.
6-Isopropoxi-1H-indazol: Carece del grupo nitro, lo que puede afectar su reactividad química y propiedades biológicas.
La presencia de ambos grupos isopropoxi y nitro en 6-Isopropoxi-5-nitro-1H-indazol lo hace único y potencialmente más versátil en sus aplicaciones en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C10H11N3O3 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
5-nitro-6-propan-2-yloxy-1H-indazole |
InChI |
InChI=1S/C10H11N3O3/c1-6(2)16-10-4-8-7(5-11-12-8)3-9(10)13(14)15/h3-6H,1-2H3,(H,11,12) |
Clave InChI |
MDLTVYZCSSUQJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)



